Ethyl 1H-indole-4-carboxylate

Crystallinity Purification Positional isomer differentiation

Ethyl 1H-indole-4-carboxylate is a heterocyclic building block belonging to the indole-4-carboxylate ester subclass. It features a bicyclic indole core esterified at the 4-position with an ethoxy group, yielding a molecular formula of C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 50614-84-1
Cat. No. B1582132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1H-indole-4-carboxylate
CAS50614-84-1
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CNC2=CC=C1
InChIInChI=1S/C11H11NO2/c1-2-14-11(13)9-4-3-5-10-8(9)6-7-12-10/h3-7,12H,2H2,1H3
InChIKeyZIUDZKABRXGZFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1H-Indole-4-Carboxylate (CAS 50614-84-1) – Physicochemical Baseline for Scientific Procurement


Ethyl 1H-indole-4-carboxylate is a heterocyclic building block belonging to the indole-4-carboxylate ester subclass. It features a bicyclic indole core esterified at the 4-position with an ethoxy group, yielding a molecular formula of C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol [1]. The compound is a solid at ambient temperature (melting point 64–66 °C, density ~1.2 g/cm³) and is routinely supplied at ≥98% purity for research use . Its defining structural feature—carboxylate substitution at the indole C4 position rather than at C2, C3, C5, or C6—imparts distinct reactivity, lipophilicity, and crystallinity that differentiate it from positional isomers and ester homologs in synthetic and analytical contexts .

Ethyl 1H-Indole-4-Carboxylate – Why Generic Substitution Across Indole Carboxylate Analogs Fails


Indole carboxylate esters with identical molecular formulas can exhibit up to 58 °C variation in melting point, over 0.6 log-unit shifts in partition coefficient, and divergent regiochemical reactivity depending solely on the position and nature of the ester group [1]. For example, ethyl indole-2-carboxylate melts at 122–125 °C versus 64–66 °C for the 4-carboxylate regioisomer, while the methyl ester homolog differs by ~0.7 logP units despite conserving the 4-position substitution . These differences directly impact purification strategy, chromatographic behavior, solubility, and downstream synthetic compatibility. In procurement, selecting a “generic indole carboxylate” without accounting for the specific ester and ring position therefore introduces avoidable risk of failed recrystallization, altered partitioning, and non-reproducible C–H functionalization outcomes [2].

Ethyl 1H-Indole-4-Carboxylate – Quantitative Differentiation Evidence Versus Closest Analogs


Melting Point Differentiation of Ethyl 1H-Indole-4-Carboxylate Versus Positional Isomers

Ethyl 1H-indole-4-carboxylate exhibits a melting point of 64–66 °C, which is 58 °C lower than its 2-position isomer ethyl 1H-indole-2-carboxylate (122–125 °C) and 11–13 °C lower than its 6-position isomer ethyl indole-6-carboxylate (75–79 °C) [1]. The free acid counterpart, indole-4-carboxylic acid, melts at 213–214 °C, highlighting that the ethyl ester moiety at C4 uniquely depresses the melting point into a range compatible with facile melt-processing and low-temperature recrystallization .

Crystallinity Purification Positional isomer differentiation

Lipophilicity Advantage Over Methyl Ester Homolog

The measured/calculated octanol–water partition coefficient (LogP) of ethyl 1H-indole-4-carboxylate is 2.65, compared to 1.95–2.08 for the methyl ester analog methyl indole-4-carboxylate . This ~0.6–0.7 log-unit increase corresponds to roughly a 4-fold higher equilibrium concentration in the organic phase, making the ethyl ester preferable for extractions, reverse-phase chromatographic separations, and synthetic applications requiring greater organic-solvent partitioning .

Lipophilicity Partitioning LogP comparison

Regiochemical Reactivity Advantage – C4 Carboxylate as a Directing Group for C5 Functionalization

The 4-position carboxylate ester uniquely enables a Ru(II)-catalyzed C–H alkenylation–annulation sequence at the C5 position, where the C4 carboxylic acid/ester acts as a weakly coordinating directing group [1]. This regioselective lactone synthesis is not accessible with the corresponding indole-2-carboxylate or indole-3-carboxylate esters, which direct functionalization to different ring positions. In model studies, indole-4-carboxylic acid derivatives achieved C5-selective alkenylation with broad functional group tolerance under mild conditions, followed by spontaneous annulation to fused lactone scaffolds [2].

C–H activation Regioselective synthesis Directing group

Aqueous Solubility and Formulation-Relevant Physicochemical Profile

The computed aqueous solubility of ethyl 1H-indole-4-carboxylate is 0.36 mg/mL (0.0019 mol/L, LogS −2.72), placing it in the 'soluble' class (LogS > −4) by the ESOL topological method . This solubility, while modest, is sufficient for DMSO-mediated stock solution preparation typical of biochemical and cellular screening assays. The compound is freely soluble in common organic solvents including ethanol, diethyl ether, and dichloromethane but insoluble in water, a profile consistent with its LogP and enabling straightforward liquid-liquid extraction workup . The methyl ester analog (methyl indole-4-carboxylate, LogP ~1.95) is expected to show slightly higher aqueous solubility but poorer organic-phase recovery.

Solubility Formulation DMSO compatibility

Purity Benchmarking and Batched Quality Control Documentation

Commercial supplies of ethyl 1H-indole-4-carboxylate are offered at standardized purity levels of ≥98% (by GC or HPLC), with batch-specific certificates of analysis including NMR, HPLC, and GC data available from major vendors such as Bidepharm, Aladdin, and AKSci . The methyl ester analog (methyl indole-4-carboxylate) is similarly specified at ≥98% (GC), while the 6-position ethyl ester isomer is often supplied at a lower minimum purity of 95%, reflecting differences in commercial availability and purification maturity . The higher purity floor for the 4-ethyl ester reduces the need for in-house repurification prior to use in sensitive catalytic or biological assays.

Quality control Purity Procurement specification

Ethyl 1H-Indole-4-Carboxylate – Validated Research and Industrial Application Scenarios


Regioselective C5 Diversification via C4-Directed C–H Activation

Ethyl 1H-indole-4-carboxylate serves as a privileged scaffold for C5-selective C–H alkenylation–annulation chemistry, a reactivity mode inaccessible to indole-2-carboxylate or indole-3-carboxylate isomers. In the reported Ru(II)-catalyzed protocol, the C4 ester acts as a weakly coordinating directing group, enabling exclusive C5 activation followed by spontaneous lactone formation [1]. This application scenario is directly supported by quantitative melting-point differentiation from other positional isomers (Evidence Item 1), ensuring that the correct regioisomer is procured for this chemistry, and by the purity benchmarking data (Evidence Item 5), which confirm sufficient purity for catalytic C–H activation without interference from positional isomer contaminants.

Medicinal Chemistry Library Synthesis Requiring High Organic-Phase Extractability

In parallel medicinal chemistry synthesis, the ethyl ester offers a ~4-fold organic/aqueous partitioning advantage over the methyl ester homolog (ΔLogP ≈ 0.6–0.7), directly translating to higher extraction recovery during liquid-liquid workup (Evidence Item 2). This advantage is particularly relevant in library synthesis where high-throughput automated liquid handling and extraction are employed. The documented aqueous solubility of 0.36 mg/mL (1.9 mM; Evidence Item 3) is adequate for preparing DMSO stock solutions for biochemical screening, while the favorable organic solubility profile streamlines purification.

Low-Temperature Recrystallization and Melt-Processing Workflows

With a melting point of 64–66 °C—58 °C below the 2-isomer and >140 °C below the free acid—ethyl 1H-indole-4-carboxylate is uniquely suited for low-temperature melt-processing and recrystallization from mild solvents (Evidence Item 1). This enables polymorph screening, co-crystal formation, and formulation development under thermally benign conditions that avoid compound degradation. The melting point differential also provides a simple identity verification check to distinguish the 4-isomer from the higher-melting 2- and 6-isomers upon receipt, reducing the risk of procurement mix-ups.

Building Block for Indole-Based Inhibitor and Material Chemistry Programs

Ethyl 1H-indole-4-carboxylate is documented as a key intermediate in the synthesis of 3-formylindole-4-carboxylate derivatives and fused heterocyclic lactones [1][2]. The ≥98% commercial purity with NMR/HPLC/GC batch QC (Evidence Item 5) ensures that researchers initiating multi-step synthetic sequences face minimal impurity-related yield losses at the first step. The LogP and solubility profile (Evidence Items 2 and 3) support predictable chromatographic behavior, enabling method development for reaction monitoring and purification without the need for extensive re-optimization when switching from other indole carboxylate building blocks.

Technical Documentation Hub

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